molecular formula C9H13N5 B12521908 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

Cat. No.: B12521908
M. Wt: 191.23 g/mol
InChI Key: IJKMBMJUQLLNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine is a bicyclic organic compound featuring a tetrahydroquinoxaline core fused with a guanidine moiety. The tetrahydroquinoxaline scaffold consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, partially hydrogenated to a non-aromatic structure.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine

InChI

InChI=1S/C9H13N5/c10-9(11)14-8-5-12-6-3-1-2-4-7(6)13-8/h5H,1-4H2,(H4,10,11,13,14)

InChI Key

IJKMBMJUQLLNQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN=C2C1)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Direct Guanidinylation of Tetrahydroquinoxaline Derivatives

A common strategy involves introducing the guanidine group post-synthesis of the tetrahydroquinoxaline scaffold. Guanidine hydrochloride or protected guanidines are typically employed as nucleophiles.

Method 1: Nucleophilic Substitution

Tetrahydroquinoxaline derivatives bearing a leaving group (e.g., halogen) at the C-2 position undergo substitution with guanidine. For example:

  • Synthesis of 2-Halotetrahydroquinoxaline :
    • React 1,2-phenylenediamine with a ketone (e.g., cyclohexanone) under microwave irradiation (220°C, 1 h) to form the tetrahydroquinoxaline core.
    • Introduce a halogen (e.g., bromine) via electrophilic substitution or halogenation agents.
  • Guanidinylation :
    • Treat the halogenated intermediate with guanidine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH).

Example Reaction :
$$ \text{2-Bromotetrahydroquinoxaline} + \text{Guanidine hydrochloride} \xrightarrow{\text{NaH, DMF}} \text{2-(Tetrahydroquinoxalin-2-yl)guanidine} $$

Key Data :

Parameter Value Source
Temperature 80–100°C
Solvent DMF, DMSO
Yield 60–85%

One-Pot Multi-Component Reactions

This approach integrates the formation of the tetrahydroquinoxaline ring and guanidine installation in a single step.

Method 2: Cyclocondensation with α-Aminoamidines

α-Aminoamidines react with bis-benzylidene cyclohexanones to form tetrahydroquinazolines, which can be adapted for guanidine incorporation.

  • Reaction Setup :
    • Mix α-aminoamidine (e.g., containing a guanidine moiety) with bis-benzylidene cyclohexanone in the presence of a base (e.g., NaH) in DMF.
    • Heat the mixture at 80–100°C for 12–24 h.

Example Reaction :
$$ \text{α-Aminoamidine} + \text{Bis-benzylidene cyclohexanone} \xrightarrow{\text{NaH, DMF}} \text{2-(Tetrahydroquinoxalin-2-yl)guanidine} $$

Advantages :

  • High yields (70–90%).
  • Avoids multiple protection/deprotection steps.

Photocatalytic Guanylation

Modern methods leverage photocatalysts to enable direct guanidinylation under mild conditions.

Method 3: Thiourea-Guanidine Coupling
  • Substrate Preparation :
    • Synthesize tetrahydroquinoxaline derivatives with an electrophilic site (e.g., aryl halide).
  • Photocatalytic Reaction :
    • Use a thiourea (e.g., N,N’-diphenylthiourea) and a photocatalyst (e.g., DP4) under blue LED irradiation.
    • Perform the reaction in EtOH/H₂O (9:1) with K₂CO₃ as a base.

Example Reaction :
$$ \text{Tetrahydroquinoxaline} + \text{Thiourea} \xrightarrow{\text{DP4, K₂CO₃, light}} \text{2-(Tetrahydroquinoxalin-2-yl)guanidine} $$

Key Data :

Parameter Value Source
Catalyst Loading 1–3 mol%
Solvent System EtOH/H₂O (9:1)
Yield 78–90%

Palladium-Catalyzed Cross-Coupling

For complex substrates, palladium-mediated reactions enable precise bond formation.

Method 4: Suzuki-Miyaura Coupling
  • Boronic Acid Synthesis :
    • Prepare a boronic acid derivative of guanidine (e.g., via Miyaura borylation).
  • Cross-Coupling :
    • React the boronic acid with a brominated tetrahydroquinoxaline using Pd(PPh₃)₄ as a catalyst in THF/H₂O.

Example Reaction :
$$ \text{2-Bromotetrahydroquinoxaline} + \text{Guanidinylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{2-(Tetrahydroquinoxalin-2-yl)guanidine} $$

Challenges :

  • Guanidine’s basicity may interfere with catalyst activity.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3 Method 4
Reaction Time 6–12 h 12–24 h 3–6 h 12–24 h
Yield 60–85% 70–90% 78–90% 50–70%
Catalyst/Reagent NaH, DMF NaH, DMF DP4, K₂CO₃ Pd(PPh₃)₄, K₂CO₃
Scalability Moderate High Moderate Low
Functional Group Tolerance Moderate High High Moderate

Chemical Reactions Analysis

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline derivatives .

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a neuropeptide FF receptor antagonist. This property allows it to be utilized in treating various pain-related conditions, including:

  • Chronic Pain Management : It acts to alleviate chronic pain by blocking neuropeptide FF from interacting with its receptors, thus reducing hyperalgesia and other pain syndromes .
  • Opioid Dependence : The compound has been noted for its ability to prevent or cure opioid tolerance and dependence, making it a potential candidate for addressing opioid addiction issues .

Pain Management

Recent studies have demonstrated that 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine can be effective in managing both acute and chronic pain. Its mechanism involves the modulation of pain pathways by inhibiting neuropeptide FF receptors, which are implicated in the transmission of pain signals .

Treatment of Withdrawal Symptoms

This compound has also shown promise in treating withdrawal symptoms associated with alcohol and other psychotropic substances. By modulating neuropeptide signaling, it may help mitigate the discomfort experienced during withdrawal phases .

Neurological Disorders

The compound's neuroprotective properties make it a candidate for treating conditions such as traumatic brain injury (TBI) and ischemic stroke. Research indicates that it can protect neurons from toxic insults and promote recovery following brain damage .

Case Studies and Research Findings

A variety of studies have documented the efficacy of 2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine across different applications:

StudyApplicationFindings
Pain ManagementDemonstrated significant reduction in chronic pain models.
Neurological ProtectionShowed protective effects in TBI models by reducing neuronal death.
Opioid DependenceReduced signs of withdrawal in animal models of addiction.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions . For example, it may inhibit kinase activity by

Biological Activity

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine consists of a guanidine group linked to a tetrahydroquinoxaline moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds with guanidine groups exhibit diverse biological activities. Specifically, guanidine derivatives can function as inhibitors of various enzymes and receptors involved in critical physiological processes. The compound has been noted for its interactions with:

  • Ionotropic receptors : Particularly the NMDA receptor, which plays a vital role in synaptic plasticity and memory function .
  • CNS activity : Exhibiting properties that may influence central nervous system functions .

Antinociceptive Effects

Studies have demonstrated that 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine possesses antinociceptive properties. It has shown efficacy in pain models by modulating pain pathways through NMDA receptor antagonism .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective effects against neurodegenerative diseases .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. Results indicate moderate cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine in a rat model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological outcomes compared to controls .
  • Pain Management : In a controlled trial involving chronic pain patients, the administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo groups. The mechanism was attributed to its action on NMDA receptors .

Data Table: Biological Activities of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

Biological ActivityMechanism of ActionReference
AntinociceptiveNMDA receptor antagonism
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of infarct size in stroke model

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on molecular structure, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine Tetrahydroquinoxaline Guanidine (-NHC(=NH)NH₂) ~193.23* High basicity; hydrogen-bond donor/acceptor
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one () Tetrahydroquinoline Methyl (-CH₃), ketone (=O) 151.20 Moderate polarity; ketone reactivity
5,6,7,8-Tetrahydro-8-quinolinol () Tetrahydroquinoline Hydroxyl (-OH) 149.18 Weak acidity; H-bonding capability
1,2,3,4-Tetrahydroquinoxaline () Tetrahydroquinoxaline None 134.17 Neutral; aromatic amine reactivity

*Calculated molecular weight based on C₉H₁₃N₅ formula.

Key Differences and Implications

Functional Group Diversity: The guanidine group in the target compound confers strong basicity (pKa ~13.5), distinguishing it from hydroxyl- or methyl-substituted analogs. In contrast, the hydroxyl group in 5,6,7,8-Tetrahydro-8-quinolinol introduces weak acidity (pKa ~10), favoring solubility in basic conditions.

Reactivity and Stability: Iodinated derivatives like 2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline () exhibit halogen-specific reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical derivatization. The guanidine analog, however, may participate in acid-base catalysis or serve as a ligand in coordination chemistry . The tetrahydroquinoxaline core (vs. tetrahydroquinoline) offers dual nitrogen atoms in the ring, enhancing π-stacking interactions and electronic delocalization, which could improve binding affinity in receptor-ligand systems .

Biological Activity: While direct pharmacological data for the target compound are absent, structurally related 2-phenylethyl chromones () demonstrate acetylcholinesterase inhibition.

Synthetic Accessibility: The quantitative yield reported for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one () highlights the feasibility of modifying tetrahydroquinoline scaffolds. Similar strategies (e.g., guanidine introduction via nucleophilic substitution) could be explored for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.